GQ-16
Overview
Description
GQ-16 is a novel ligand for the peroxisome proliferator-activated receptor gamma (PPARγ). It has gained attention due to its ability to promote insulin sensitization without causing weight gain, a common side effect associated with other PPARγ agonists . This compound is a thiazolidinedione derivative and has shown promise in the treatment of diabetes and other metabolic disorders .
Mechanism of Action
Target of Action
GQ-16, also known as (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione or (Z)-5-(5-bromo-2-methoxybenzylidene)-3-(4-methylbenzyl)thiazolidine-2,4-dione, primarily targets the peroxisome proliferator-activated receptor γ (PPARγ) and the Gq alpha subunit .
Mode of Action
This compound interacts with its targets by acting as a partial agonist of PPARγ . It effectively inhibits Cdk5-mediated phosphorylation of PPARγ . In the case of the Gq alpha subunit, this compound activates intracellular signaling pathways in response to activation of cell surface G protein-coupled receptors (GPCRs) .
Biochemical Pathways
The interaction of this compound with PPARγ and the Gq alpha subunit affects several biochemical pathways. Gq proteins couple to G protein-coupled receptors to activate beta-type phospholipase C (PLC-β) enzymes. PLC-β in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP 2) to diacyl glycerol (DAG) and inositol trisphosphate (IP 3) . These act as second messengers, with IP 3 releasing stored calcium into the cytoplasm and DAG activating protein kinase C (PKC) .
Pharmacokinetics
This suggests that this compound has favorable pharmacokinetic properties that allow it to exert its therapeutic effects without inducing common side effects associated with full PPARγ activation .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to have immunomodulatory and antifibrotic properties . In peripheral blood mononuclear cells (PBMC) from systemic sclerosis (SSc) patients, this compound modulated the secretion of cytokines IL-2, IL-4, IL-6, IL-17A, TNF, and IFN-γ . In a murine model of SSc, this compound reduced dermal thickening, collagen accumulation in the skin, and down-regulated the expression of fibrosis markers in the skin and lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GQ-16 involves the preparation of 5-(5-bromo-2-methoxybenzylidene)-3-(4-methylbenzyl)-thiazolidine-2,4-dione . The synthetic route typically includes the following steps:
Formation of the thiazolidinedione core: This involves the reaction of thiazolidine-2,4-dione with appropriate benzyl halides under basic conditions.
Introduction of the benzylidene moiety: This step involves the condensation of the thiazolidinedione core with 5-bromo-2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
GQ-16 primarily undergoes the following types of reactions:
Substitution Reactions: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazolidinedione core can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolidinedione derivatives .
Scientific Research Applications
GQ-16 has a wide range of scientific research applications:
Comparison with Similar Compounds
GQ-16 is unique compared to other PPARγ ligands due to its ability to promote insulin sensitization without causing weight gain . Similar compounds include:
Rosiglitazone: A full agonist of PPARγ that is effective in improving insulin sensitivity but is associated with weight gain and edema.
PA-082: Another partial agonist with a similar pharmacological profile to this compound.
These compounds highlight the potential of partial agonists like this compound in developing improved therapeutic agents for metabolic disorders.
Biological Activity
GQ-16 is a novel compound classified as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This compound has garnered attention due to its unique pharmacological profile, which includes the ability to enhance insulin sensitivity without the common side effects associated with traditional PPARγ agonists, such as weight gain and edema. This article delves into the biological activity of this compound, supported by data tables and research findings.
This compound functions by selectively binding to PPARγ, stabilizing its β-sheet structure, and blocking receptor phosphorylation mediated by Cdk5. This action is crucial as it mitigates the adverse effects typically seen with full agonists in the thiazolidinedione (TZD) class, such as rosiglitazone. The compound exhibits a binding affinity with an inhibition constant () of 160 nM and demonstrates no significant activity towards other PPAR subtypes or RXRα .
In Vivo Studies
- Weight Management and Insulin Sensitivity : this compound has been shown to reduce weight gain in mice subjected to a high-fat diet while simultaneously increasing energy intake. Notably, it reduced epididymal fat mass and liver triglyceride content. The treatment resulted in enhanced expression of thermogenesis-related genes in brown adipose tissue (BAT) and visceral white adipose tissue (WAT) .
- Gene Expression Analysis : Histological analyses indicated morphological changes in adipose tissues consistent with increased BAT activity. Specifically, this compound treatment led to increased uncoupling protein 1 (UCP-1) expression, a marker of thermogenic activity, in both interscapular BAT and epididymal WAT .
- Insulin Sensitivity : In diabetic mouse models, this compound improved insulin sensitivity without causing weight gain. This unique profile suggests that this compound could serve as a promising candidate for anti-diabetic therapies .
Data Table: Summary of Key Findings
Case Study 1: High-Fat Diet-Induced Obesity Model
In a controlled study involving Swiss male mice, this compound was administered at a dosage of 40 mg/kg/day for two weeks. The results demonstrated a significant reduction in body weight compared to control groups receiving no treatment or traditional TZDs. The treated group exhibited improved metabolic efficiency and reduced adiposity markers .
Case Study 2: Insulin Sensitivity in Diabetic Models
Another study assessed this compound's effects on insulin signaling pathways in diabetic mice. The compound effectively reversed high-fat diet-induced insulin resistance without the typical side effects associated with TZDs, highlighting its potential as a safer alternative for diabetes management .
Properties
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLZLORVKZAHOH-YVLHZVERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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